molecular formula C19H14N2O3 B8582249 6-[([1,1'-Biphenyl]-2-carbonyl)amino]pyridine-3-carboxylic Acid CAS No. 180340-26-5

6-[([1,1'-Biphenyl]-2-carbonyl)amino]pyridine-3-carboxylic Acid

Cat. No. B8582249
M. Wt: 318.3 g/mol
InChI Key: OEKONNOBMDKFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[([1,1'-Biphenyl]-2-carbonyl)amino]pyridine-3-carboxylic Acid is a useful research compound. Its molecular formula is C19H14N2O3 and its molecular weight is 318.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-[([1,1'-Biphenyl]-2-carbonyl)amino]pyridine-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[([1,1'-Biphenyl]-2-carbonyl)amino]pyridine-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

180340-26-5

Product Name

6-[([1,1'-Biphenyl]-2-carbonyl)amino]pyridine-3-carboxylic Acid

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

6-[(2-phenylbenzoyl)amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C19H14N2O3/c22-18(21-17-11-10-14(12-20-17)19(23)24)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,23,24)(H,20,21,22)

InChI Key

OEKONNOBMDKFBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=NC=C(C=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 2.5 g of methyl 6-[([1,1'-Biphenyl]-2-carbonyl)amino]-pyridine-3-carboxylate in 50 ml of 1:1 tetrahydrofuran:methanol is added 10 ml of 5N sodium hydroxide and the mixture stirred at room temperature for 16 hours. The reaction mixture is concentrated in vacuo to a residue which is dissolved in water and neutralized with acetic acid. The separated colorless solid is filtered and air dried to give 2.0 g of the desired product: M+=318.
Name
methyl 6-[([1,1'-Biphenyl]-2-carbonyl)amino]-pyridine-3-carboxylate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a chilled (0° C.) mixture of 6.0 g of methyl 6-[[bis(2-biphenylcarbonyl)]amino]pyridine-3-carboxylate in 40 ml of methanol and 30 ml of tetrahydrofuran is added slowly 18 ml of 2N NaOH. The mixture is stirred at room temperature overnight and brought to pH 5 with glacial acetic acid. The mixture is concentrated, acidified to pH 2-3 with 1N HCl and extracted with 250 ml of ethyl acetate. The extract is washed with 50 ml of brine, dried (Na2SO4) and the solvent removed under vacuum. The residual white solid is triturated with 15 ml of ethyl acetate to give 3.35 g of white crystals, m.p. 215°-217° C.
Name
methyl 6-[[bis(2-biphenylcarbonyl)]amino]pyridine-3-carboxylate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a chilled (0° C.) mixture of 6.0 g of methyl 6-[[bis[(1,1'-biphenyl]-2-ylcarbonyl)]amino]pyridine-3-carboxylate in 40 ml of methanol and 30 ml of tetrahydrofuran is added slowly 10 ml of 2N NaOH, The mixture is stirred at room temperature overnight and brought to pH 5 with glacial acetic acid. The mixture is concentrated, acidified to pH 2-3 with 1N HCl and extracted with 250 ml of ethyl acetate. The extract is washed with 50 ml of brine, dried (Na2SO4) and the solvent removed under vacuum. The residual white solid is triturated with 15 ml of ethyl acetate to give 3.35 g of white crystals, m.p. 215°-217° C.
Name
methyl 6-[[bis[(1,1'-biphenyl]-2-ylcarbonyl)]amino]pyridine-3-carboxylate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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